Cas no 2138263-36-0 (2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine)

2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine is a specialized heterocyclic compound featuring a triazolopyridine core with distinct substituents, including a tert-butyl group, chlorine atom, and cyclopropyl ring. Its unique structure imparts stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group enhances steric hindrance, improving selectivity in synthesis, while the chloro and cyclopropyl moieties contribute to electronic modulation and binding affinity. This compound is particularly useful as an intermediate in the development of biologically active molecules, offering versatility in medicinal chemistry applications. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways.
2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine structure
2138263-36-0 structure
Product Name:2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine
CAS No:2138263-36-0
MF:C13H16ClN3
MW:249.739241600037
CID:6313373
PubChem ID:165473617
Update Time:2025-10-17

2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine
    • EN300-1104487
    • 2138263-36-0
    • 2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine
    • Inchi: 1S/C13H16ClN3/c1-13(2,3)12-15-11-7-9(8-4-5-8)6-10(14)17(11)16-12/h6-8H,4-5H2,1-3H3
    • InChI Key: NGQLYKLSJMKHLH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=NC(C(C)(C)C)=NN21)C1CC1

Computed Properties

  • Exact Mass: 249.1032752g/mol
  • Monoisotopic Mass: 249.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 30.2Ų

2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine

Research Brief on 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of triazolopyridine derivatives, particularly 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0), as promising scaffolds for drug discovery. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The following research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and pharmacological relevance.

The synthesis of 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine involves a multi-step process that leverages cyclopropanation and triazole ring formation as key steps. Recent studies have optimized these synthetic routes to improve yield and purity, making the compound more accessible for further pharmacological evaluation. The tert-butyl and cyclopropyl substituents contribute to the molecule's stability and lipophilicity, which are critical for its pharmacokinetic properties.

In terms of biological activity, this triazolopyridine derivative has shown potent inhibitory effects against specific kinase targets implicated in inflammatory and oncogenic pathways. Preclinical studies indicate that the compound exhibits high selectivity and efficacy in cell-based assays, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel kinase inhibitors.

Pharmacological evaluations have further revealed that 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Its metabolic stability and low cytotoxicity in vitro make it a viable candidate for further in vivo studies. Researchers are particularly interested in its potential applications in treating diseases such as rheumatoid arthritis and certain cancers, where kinase dysregulation plays a central role.

Despite these promising results, challenges remain in optimizing the compound's solubility and bioavailability. Current research efforts are focused on structural modifications to address these limitations while maintaining its therapeutic efficacy. Collaborative studies between academic and industrial laboratories are underway to accelerate the translation of this molecule into clinical trials.

In conclusion, 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0) represents a compelling example of how rational drug design can yield molecules with significant therapeutic potential. Continued research into its mechanism of action and structural optimization will be crucial for realizing its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing chemical biology and medicinal chemistry research.

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